molecular formula C13H15NO B138660 4-Isopropyl-1-methylquinolin-2(1H)-one CAS No. 132162-30-2

4-Isopropyl-1-methylquinolin-2(1H)-one

Cat. No.: B138660
CAS No.: 132162-30-2
M. Wt: 201.26 g/mol
InChI Key: PYBXLKHPMVSUDG-UHFFFAOYSA-N
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Description

4-Isopropyl-1-methylquinolin-2(1H)-one is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a quinolinone core with isopropyl and methyl substituents, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-isopropyl-1-methyl-2-nitrobenzene, reduction and subsequent cyclization can yield the desired quinolinone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Isopropyl-1-methylquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropyl-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Carvacrol: Known for its antimicrobial properties.

    Thymol: Another compound with significant biological activity.

    Other Quinolinones: Various quinolinone derivatives with different substituents.

Uniqueness

4-Isopropyl-1-methylquinolin-2(1H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to other quinolinones, it may offer distinct advantages in certain applications, such as enhanced potency or selectivity .

Properties

CAS No.

132162-30-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-methyl-4-propan-2-ylquinolin-2-one

InChI

InChI=1S/C13H15NO/c1-9(2)11-8-13(15)14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3

InChI Key

PYBXLKHPMVSUDG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=O)N(C2=CC=CC=C21)C

Canonical SMILES

CC(C)C1=CC(=O)N(C2=CC=CC=C21)C

Synonyms

2(1H)-Quinolinone,1-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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